2-amino-N-methoxyacetamide hydrochloride
Description
Contextualization within Amide Chemistry and Amine Derivatives
The structure of 2-amino-N-methoxyacetamide hydrochloride places it firmly within two fundamental classes of organic compounds: amides and amines. Amides are characterized by a carbonyl group bonded to a nitrogen atom, a feature that imparts significant chemical stability and unique electronic properties. The amide bond is a critical component of peptides and proteins, highlighting its biological relevance.
Amines, on the other hand, are organic derivatives of ammonia (B1221849) and are characterized by the presence of a basic nitrogen atom. The primary amino group in this compound provides a key site for nucleophilic reactions, allowing for the formation of new carbon-nitrogen bonds. The presence of both an amide and an amine functionality within the same molecule creates a bifunctional platform for a variety of chemical transformations.
Significance as a Synthetic Building Block and Research Tool
The true value of this compound lies in its role as a synthetic building block. Its constituent parts—the primary amine, the acetamide (B32628) backbone, and the N-methoxy group—each contribute to its reactivity and versatility. The primary amine can readily undergo a range of reactions, including acylation, alkylation, and condensation with carbonyl compounds to form imines.
The N-methoxyamide functionality is of particular interest in modern organic synthesis. This group is known to be a stable precursor to other functional groups and can participate in various coupling reactions. For instance, N-methoxy-N-methylamides, commonly known as Weinreb amides, are widely used for the synthesis of ketones from organometallic reagents. While not a Weinreb amide itself, the N-methoxyamide in the target compound shares some of this valuable reactivity.
Research on analogous compounds underscores the potential applications of this structural motif. For example, derivatives of N-(chloroacetyl)amino acids serve as versatile intermediates in the synthesis of various bioactive compounds, including anticancer agents. The chloroacetyl group, similar to the amino group in our subject compound, provides a reactive handle for further molecular elaboration.
The synthesis of various N-aryl 2-chloroacetamides has been described through the chloroacetylation of the corresponding aryl amine, highlighting a common synthetic route for related structures. researchgate.net These chloroacetamide derivatives are valuable precursors for the synthesis of diverse heterocyclic systems. researchgate.netsemanticscholar.org
Overview of Relevant Structural Classes and Analogues in Chemical Research
This compound belongs to the broader class of α-amino acid derivatives. Glycine (B1666218), the simplest amino acid, is a fundamental building block in biochemistry and has been extensively modified for various research purposes. The hydrochloride salt of glycinamide (B1583983) is utilized as one of Good's buffers, suitable for work in cell culture due to its pKa being near physiological pH.
Several analogues of this compound have been investigated for their chemical and biological properties. The table below presents a comparison of the physicochemical properties of the parent compound and some of its close analogues.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₃H₉ClN₂O₂ | 140.57 |
| 2-Amino-N-methylacetamide hydrochloride | C₃H₉ClN₂O | 124.57 |
| 2-Amino-N-methoxy-N-methylacetamide | C₄H₁₀N₂O₂ | 118.13 |
| N-Methoxyacetamide | C₃H₇NO₂ | 89.09 |
This table is based on data from publicly available chemical databases.
The synthesis of peptides containing N-substituted amino acids is an area of active research, with methods being developed to improve efficiency and purity. google.com The incorporation of non-natural amino acid derivatives, such as N-methoxy amides, can lead to peptides with enhanced properties. For instance, studies on thioamide-containing peptides have shown their utility as spectroscopic labels and for studying protein misfolding. nih.gov
Furthermore, the reactivity of the amino group in such compounds makes them useful precursors for the synthesis of heterocyclic compounds. Amino acids and their derivatives have been widely used in the synthesis of a variety of heterocyclic systems, including pyridines, pyrimidines, and pyrazoles. researchgate.netresearchgate.netnih.gov The ability to construct complex ring systems from simple, acyclic precursors is a powerful strategy in medicinal chemistry and materials science.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C3H9ClN2O2 |
|---|---|
Molecular Weight |
140.57 g/mol |
IUPAC Name |
2-amino-N-methoxyacetamide;hydrochloride |
InChI |
InChI=1S/C3H8N2O2.ClH/c1-7-5-3(6)2-4;/h2,4H2,1H3,(H,5,6);1H |
InChI Key |
OFRCZCFWQJPFNZ-UHFFFAOYSA-N |
Canonical SMILES |
CONC(=O)CN.Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Strategies for 2-Amino-N-Methoxyacetamide Moiety Construction
The formation of the 2-amino-N-methoxyacetamide structure hinges on the efficient creation of an amide bond, a fundamental linkage in many organic molecules.
A primary and widely employed method for constructing the N-methoxyacetamide portion of the molecule involves the acylation of methoxyamine with a suitable 2-aminoacetic acid derivative. To facilitate this reaction, the carboxylic acid is typically activated. Common activating agents include thionyl chloride or oxalyl chloride, which convert the carboxylic acid into a more reactive acyl chloride. This acyl chloride then readily reacts with methoxyamine to form the desired amide bond.
Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to directly facilitate the amide bond formation between the carboxylic acid and methoxyamine, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). ajchem-a.com These methods are advantageous as they often proceed under mild conditions. ajchem-a.comfishersci.it The use of 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) in conjunction with a tertiary amine has also been reported as an effective system for amide synthesis. researchgate.net
The general scheme for the acylation reaction is as follows:
Step 1: Activation of the Carboxylic Acid: The 2-amino group of a protected glycine (B1666218) derivative is reacted with an activating agent (e.g., thionyl chloride) to form a reactive acyl chloride.
Step 2: Amide Bond Formation: The resulting acyl chloride is then reacted with methoxyamine. The lone pair of electrons on the nitrogen atom of methoxyamine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate.
Step 3: Deprotonation and Leaving Group Departure: The intermediate collapses, expelling a chloride ion and a proton to form the stable N-methoxyacetamide linkage. A base is often added to neutralize the hydrogen chloride byproduct. youtube.com
Step 4: Deprotection: The protecting group on the amino function is removed to yield the final 2-amino-N-methoxyacetamide.
The choice of solvent is critical and often includes aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) to ensure the solubility of reactants and facilitate the reaction. fishersci.it
A more sustainable and atom-economical approach to amide bond formation is through acceptorless dehydrogenative coupling (ADC). nih.gov This method directly couples an alcohol and an amine to form an amide with the liberation of hydrogen gas as the only byproduct. nih.gov While this has been explored for various amides, its specific application to 2-amino-N-methoxyacetamide hydrochloride is a developing area of research.
The reaction is typically catalyzed by transition metal complexes, with ruthenium-based pincer complexes showing notable efficiency. nih.govnih.gov The proposed mechanism involves the following key steps:
Alcohol Dehydrogenation: The catalyst facilitates the dehydrogenation of the alcohol to form an aldehyde intermediate.
Hemiaminal Formation: The aldehyde then reacts with the amine (in this case, methoxyamine) to form a hemiaminal.
Dehydrogenation to Amide: The hemiaminal intermediate undergoes a second dehydrogenation step, catalyzed by the same metal complex, to yield the final amide product. acs.org
Recent advancements have focused on developing catalysts that can operate under milder conditions, such as near-ambient temperatures, which would broaden the applicability of this green synthetic route. nih.gov
Synthesis of the Aminoalkyl Moiety and Related Amine Precursors
The introduction and modification of the amino group are critical for creating a diverse range of derivatives based on the 2-amino-N-methoxyacetamide scaffold.
Reductive amination is a versatile and widely used method for the synthesis of primary, secondary, and tertiary amines. wikipedia.orglibretexts.org This reaction involves the conversion of a carbonyl group (an aldehyde or ketone) to an amine via an imine intermediate. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing precursors for 2-amino-N-methoxyacetamide, a suitable keto-acid or keto-ester could undergo reductive amination to introduce the amino group at the C2 position.
The process generally involves two steps which can often be performed in a single pot:
Imine Formation: The carbonyl compound reacts with an amine source, such as ammonia (B1221849) for a primary amine, to form an imine.
Reduction: The imine is then reduced to the corresponding amine using a reducing agent. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or through catalytic hydrogenation. wikipedia.orgmasterorganicchemistry.com
The choice of reducing agent is crucial for chemoselectivity, especially when other reducible functional groups are present in the molecule. masterorganicchemistry.com Enzymatic reductive amination using imine reductases (IREDs) or reductive aminases (RedAms) offers a highly enantioselective route to chiral amines, which is particularly valuable in pharmaceutical synthesis. researchgate.net
Another important route to amines is the reduction of other nitrogen-containing functional groups. For instance, nitriles and amides can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The reduction of azides also provides a clean route to primary amines. ub.edu
Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that allows for the transformation of one functional group into another, enabling the derivatization of the core molecule. solubilityofthings.comfiveable.me Once the primary amino group of 2-amino-N-methoxyacetamide is in place, it can be further modified through various FGI reactions.
Key derivatization reactions for the amino group include:
N-Alkylation: The primary amine can be converted to a secondary or tertiary amine through reaction with alkyl halides. However, this method can be difficult to control and may lead to over-alkylation. masterorganicchemistry.com A more controlled approach is sequential reductive amination. masterorganicchemistry.com
N-Acylation: The amino group can be acylated using acyl chlorides or acid anhydrides to form a new amide linkage. evitachem.com This is a common strategy for introducing a wide variety of substituents.
Formation of Sulfonamides: Reaction with sulfonyl chlorides yields sulfonamides, which are important functional groups in many bioactive molecules.
These derivatization reactions are crucial for exploring the structure-activity relationships of 2-amino-N-methoxyacetamide-based compounds. google.com
Derivatization and Scaffold Modification of this compound
Beyond simple derivatization of the amino group, the entire 2-amino-N-methoxyacetamide scaffold can be modified to create novel chemical structures. This can involve alterations to the carbon backbone or the introduction of new functional groups.
For example, the core scaffold can be incorporated into larger, more complex molecules. This might involve using the amino or the N-methoxyamide functionality as a handle for further reactions. For instance, the primary amino group can be used in reactions to form heterocyclic rings, a common strategy in medicinal chemistry.
The modification of the scaffold can lead to the development of new classes of compounds with unique properties. For example, the attachment of the 2-amino-N-methoxyacetamide moiety to a thiazole (B1198619) ring has been explored in the development of novel bioactive molecules. nih.gov Such modifications are guided by the desired properties of the final compound and often involve multi-step synthetic sequences.
Oxidation Reactions of Amine Functionalities
While direct oxidation of the primary amine in this compound is a potential transformation, the literature more broadly addresses the oxidation of related amino acid and peptide structures. These reactions are crucial for introducing new functionalities or for understanding potential metabolic pathways. Common oxidizing agents for primary amines include peroxides, peracids, and metal-based reagents. The specific products of such oxidations can range from hydroxylamines and oximes to nitro compounds, depending on the reagent and reaction conditions.
For instance, the oxidation of α-amino acids can lead to the formation of α-keto acids through oxidative deamination. This transformation is often mediated by enzymes or chemical oxidants. The resulting α-keto acid derivative of 2-amino-N-methoxyacetamide would be a valuable intermediate for further synthetic elaborations.
Table 1: Potential Oxidation Products of 2-amino-N-methoxyacetamide
| Oxidizing Agent | Potential Product | Significance |
|---|---|---|
| Mild Oxidants (e.g., H2O2) | Hydroxylamine derivative | Intermediate for further functionalization. |
| Strong Oxidants (e.g., KMnO4) | Nitro derivative or cleavage products | Potential for complete structural alteration. |
| Oxidative Deamination Conditions | α-Keto-N-methoxyacetamide | Key intermediate for transamination and other transformations. |
Reduction Pathways for Amide and Related Functional Groups
The reduction of the amide and methoxyamide functionalities in this compound offers a direct route to valuable ethylenediamine (B42938) and amino alcohol derivatives. The choice of reducing agent is critical in determining the outcome of the reaction.
Powerful reducing agents like lithium aluminum hydride (LiAlH4) are capable of reducing both the amide and the N-methoxy group, potentially leading to the corresponding ethylenediamine derivative. In contrast, milder or more selective reducing agents might allow for the preferential reduction of one functional group over the other. For example, reagents like sodium borohydride in combination with certain additives, or catalytic hydrogenation, could potentially offer pathways to the corresponding amino alcohol by reducing the amide carbonyl while leaving the N-O bond intact, or vice versa.
The resulting diamine or amino alcohol scaffolds are fundamental building blocks in medicinal chemistry and materials science, serving as precursors for ligands, polymers, and complex molecular architectures.
Table 2: Potential Reduction Products of 2-amino-N-methoxyacetamide
| Reducing Agent | Potential Product | Synthetic Utility |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH4) | Ethylenediamine derivative | Precursor for ligands and polyamines. |
| Sodium Borohydride (NaBH4) / Additives | Amino alcohol derivative | Intermediate for chiral auxiliaries and biologically active molecules. |
| Catalytic Hydrogenation | Selective reduction products | Offers potential for controlled transformations. |
Substitution Reactions for Structural Diversification and Analog Preparation
Nucleophilic substitution reactions are a cornerstone for the structural diversification of molecules like 2-amino-N-methoxyacetamide. The primary amine group is a potent nucleophile that can react with a wide array of electrophiles. researchgate.net For instance, acylation with acid chlorides or anhydrides yields N-acylated derivatives, while reaction with sulfonyl chlorides provides sulfonamides. researchgate.net Alkylation with alkyl halides can introduce various alkyl groups at the nitrogen atom, although over-alkylation can be a challenge.
These substitution reactions are fundamental in medicinal chemistry for creating libraries of analogs to explore structure-activity relationships (SAR). For example, in the development of hepatitis B virus (HBV) capsid assembly inhibitors, derivatives of 2-amino-N-(2,6-dichloropyridin-3-yl)acetamide were synthesized to probe the binding pocket of the viral core protein. nih.gov Similarly, reactions with isocyanates or isothiocyanates would lead to urea (B33335) or thiourea (B124793) derivatives, respectively, further expanding the chemical space accessible from this starting material. The reactivity of the N-H group is key to these transformations. researchgate.net
Targeted Strategies for Side Chain Engineering and Scaffold Modification
Beyond simple substitution, more targeted strategies can be employed to engineer the side chain and modify the core scaffold of 2-amino-N-methoxyacetamide. One such approach involves the reaction of related N-substituted maleimides with binucleophiles like thioacetamide (B46855), which can lead to complex heterocyclic systems. nih.gov While not a direct modification of 2-amino-N-methoxyacetamide itself, this illustrates the principle of using related building blocks to construct diverse scaffolds. nih.gov
Another strategy involves the use of the aminoacetamide core in cascade reactions. For instance, the reaction of thioacetamide with N-arylmaleimides can proceed through a cascade process involving Michael addition, cyclization, and other transformations to yield complex polycyclic structures. nih.gov These types of reactions highlight the potential of the aminoacetamide moiety to participate in complex chemical transformations leading to significant scaffold modification.
Stereochemical Control and Chiral Synthesis Approaches
The introduction of stereocenters into molecules is of paramount importance, particularly in the context of biological activity. This section discusses methods for achieving stereochemical control in the synthesis of precursors to 2-amino-N-methoxyacetamide and the influence of that stereochemistry on the final molecular architecture.
Enantioselective Methodologies for Chiral Amine Precursors
The synthesis of enantiomerically pure or enriched chiral amines is a well-established field in organic chemistry. These chiral amines can then serve as precursors for the synthesis of chiral 2-amino-N-methoxyacetamide analogs. Several powerful enantioselective methodologies are available.
One prominent strategy is the nucleophilic addition to carbon-nitrogen double bonds (imines). rsc.org The use of chiral catalysts or chiral auxiliaries can direct the approach of a nucleophile to one face of the imine, leading to a preponderance of one enantiomer of the resulting amine. N-carbamoyl imines, for example, have shown increased reactivity and are valuable in such enantioselective syntheses. rsc.org Another powerful method is the asymmetric reduction of ketones to chiral alcohols, which can then be converted to chiral amines. Catalytic systems employing chiral ligands are highly effective for this transformation.
Furthermore, the synthesis of chiral α-amino acids, which are structurally related to 2-amino-N-methoxyacetamide, has been extensively studied. scilit.com Methodologies developed for the asymmetric synthesis of α-amino acids, such as those involving chiral auxiliaries or enantioselective catalysts, can be adapted for the synthesis of chiral precursors to the target molecule. scilit.com
Table 3: Enantioselective Routes to Chiral Amine Precursors
| Methodology | Key Principle | Example Precursor Type |
|---|---|---|
| Asymmetric Imine Addition | Chiral catalyst or auxiliary directs nucleophilic attack. rsc.org | Chiral primary amines |
| Asymmetric Ketone Reduction | Enantioselective reduction to a chiral alcohol, followed by conversion to an amine. | Chiral secondary amines |
| Asymmetric Synthesis of α-Amino Acids | Adaptation of established methods for chiral α-amino acid synthesis. scilit.com | Chiral α-amino acid derivatives |
Influence of Stereochemistry on Molecular Architecture
Studies on N-alkanoyl-substituted threonine and serine have demonstrated that enantiomers and racemates exhibit different packing arrangements in monolayers. nih.gov Enantiomers tend to form oblique monolayer lattice structures, while the corresponding racemic mixtures often form more ordered orthorhombic lattice structures due to favorable heterochiral interactions. nih.gov This illustrates how stereochemistry can dictate intermolecular interactions and, consequently, the supramolecular architecture.
In the context of drug design, the stereochemistry of a molecule is critical for its interaction with a chiral biological target, such as an enzyme or receptor. The precise spatial arrangement of functional groups determines the binding affinity and biological activity. Therefore, the ability to control the stereochemistry of 2-amino-N-methoxyacetamide derivatives is essential for developing molecules with specific biological functions.
Exploration of Novel Synthetic Pathways for Analogues
The development of novel analogues of this compound is crucial for expanding the chemical space and exploring structure-activity relationships. This involves the investigation of innovative synthetic routes that offer efficiency, versatility, and access to a diverse range of derivatives. Key areas of exploration include the use of highly reactive intermediates like enaminones and the application of modern catalytic methods, such as palladium-catalyzed cross-coupling reactions.
Enaminones are versatile building blocks in organic synthesis, valued for their unique electronic properties and reactivity. researchgate.net Characterized by an electron-donating amino group and an electron-withdrawing carbonyl group conjugated through a C=C double bond, enaminones can act as both nucleophiles and electrophiles. researchgate.net This dual reactivity makes them ideal precursors for the synthesis of a wide array of carbocyclic and heterocyclic compounds. researchgate.net
In the context of synthesizing analogues of 2-amino-N-methoxyacetamide, enaminone scaffolds offer a strategic platform for introducing molecular diversity. A hypothetical, yet chemically plausible, pathway could involve the reaction of a primary amine with a 1,3-dicarbonyl compound to form a β-enaminone. researchgate.net This intermediate could then undergo a series of transformations. For instance, the vinylogous amide system of the enaminone can be functionalized at the α- or β-position.
One potential strategy involves the C=C bond cleavage of an enaminone, which can be catalyzed by acids under metal-free conditions. This allows for the formation of new C-N bonds, providing a route to complex amide structures. researchgate.net By carefully selecting the starting materials—a suitably substituted β-dicarbonyl precursor and an amine—it is possible to construct a core structure that can be further elaborated into a desired 2-amino-N-methoxyacetamide analogue. The reactivity of the enaminone intermediate allows for the introduction of various substituents, thereby enabling the generation of a library of related compounds.
Table 1: Potential Reactions Involving Enaminone Intermediates for Analogue Synthesis
| Reaction Type | Description | Potential Application for Analogue Synthesis |
| Cyclocondensation | Reaction of the enaminone with a binucleophile to form a heterocyclic ring. | Synthesis of analogues where the acetamide (B32628) backbone is incorporated into a pyridinone, pyrimidinone, or other heterocyclic system. |
| C-H Functionalization | Direct functionalization of the C-H bonds of the enaminone scaffold. | Introduction of aryl, alkyl, or other functional groups to the carbon backbone of the acetamide analogue. |
| C=C Bond Cleavage | Acid-catalyzed cleavage of the double bond to form new C-N bonds. researchgate.net | A method to construct the core amide bond of the target structure from different starting materials. researchgate.net |
Catalytic cross-coupling reactions, particularly those employing palladium catalysts, represent a cornerstone of modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. These methods are instrumental in the synthesis of derivatives of 2-amino-N-methoxyacetamide, allowing for the precise and efficient introduction of a wide range of functional groups.
Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide powerful tools for modifying the core structure. For instance, the synthesis of α-arylacetamides, which are structurally analogous to the target compound, has been achieved through a Suzuki-type cross-coupling of an aryldioxaborolane with 2-bromo-N,N-dimethylacetamide. researchgate.net This reaction proceeds in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. researchgate.net A similar strategy could be adapted to couple various aryl or heteroaryl boronic acids with a precursor like 2-bromo-N-methoxyacetamide to generate a diverse library of N-methoxy-2-arylacetamide derivatives.
Furthermore, palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) is highly relevant for creating analogues by forming new carbon-nitrogen bonds. This reaction can be used to couple aryl or heteroaryl halides with amines, or vice versa. researchgate.net For example, derivatives such as 2-amino-N-(2,6-dichloropyridin-3-yl)acetamide have been identified as a novel class of inhibitors, highlighting the importance of accessing N-aryl substituted analogues. nih.gov The synthesis of such compounds can be envisioned through the palladium-catalyzed coupling of 2-amino-N-methoxyacetamide with a suitable aryl halide. The development of sophisticated palladium precatalysts, such as those based on N-substituted 2-aminobiphenyl, has improved the efficiency and scope of these coupling reactions, allowing them to proceed under milder conditions with a broad range of substrates. nih.gov
Another relevant transformation is the palladium-catalyzed C-H acetoxylation of 2-methoxyimino-2-aryl-acetamides. nih.gov This reaction allows for the introduction of an acetoxy group onto the aryl ring, which can then be further manipulated, providing another entry point for derivatization. nih.gov
Table 2: Examples of Palladium-Catalyzed Reactions for Derivative Synthesis
| Reaction Name | Reactants | Catalyst System (Example) | Product Type | Reference |
| Suzuki-Miyaura Coupling | Aryldioxaborolane + 2-Bromo-N,N-dimethylacetamide | Pd(OAc)₂ / Tricyclohexylphosphine | α-Arylacetamide | researchgate.net |
| Buchwald-Hartwig Amination | (Hetero)aryl Chlorides + Primary Amides | Ni(COD)₂ / CyPAd-DalPhos (Ni-catalyzed example) | N-Aryl Amides | researchgate.net |
| C-H Acetoxylation | 2-Methoxyimino-2-aryl-acetamide | Palladium catalyst | Acetoxylated Aryl Derivative | nih.gov |
| C-N Cross-Coupling | Aminobiphenyls | Phosphine-ligated palladium precatalysts | N-Substituted Carbazoles | nih.gov |
Computational and Theoretical Chemistry Studies
Molecular Conformation and Rotational Isomerism of Amide Bonds
The conformational landscape of amides is largely defined by the partial double bond character of the C-N bond, which restricts rotation and can lead to the existence of distinct rotational isomers (rotamers). The substituents on both the carbonyl carbon and the amide nitrogen significantly influence the energetic barriers to this rotation and the relative stability of the conformers.
The planarity of the amide bond is a key feature, resulting from the delocalization of the nitrogen lone pair into the carbonyl π-system. However, substitution with electronegative atoms, such as the oxygen in the N-methoxy group of 2-amino-N-methoxyacetamide, can alter this planarity. In related anomeric amides (amides with an electronegative atom attached to the nitrogen), a trend towards pyramidalization of the nitrogen atom is observed. nih.gov This distortion from a planar sp² hybridization towards a more sp³ character can be quantified by Winkler-Dunitz parameters. nih.gov For 2-amino-N-methoxyacetamide, it is expected that the nitrogen atom of the amide will exhibit some degree of pyramidalization.
Rotation around the C-N amide bond is a critical conformational process. The energy barrier for this rotation is directly related to the degree of amide resonance. In simple amides like N,N-dimethylacetamide, this barrier is typically in the range of 15-20 kcal/mol. researchgate.net For N-methoxy-N-methylacetamide, a close analog to the core of the target molecule, computational studies at the B3LYP/6-31G(d) level have shown how N-methoxy substitution impacts the structure. The N-C(O) bond length increases compared to simpler amides, indicating reduced double bond character. nih.gov This suggests that the rotational barrier in 2-amino-N-methoxyacetamide would also be influenced by the electronic effects of the N-methoxy group.
The conformational landscape is further complicated by rotation around other single bonds, such as the N-O bond and the Cα-C bond. The preferred conformations will be those that minimize steric hindrance and optimize electronic interactions. It is anticipated that the molecule will exist as a mixture of rotamers in solution at room temperature.
| Compound | Method | N-C(O) Bond Length (Å) | C=O Bond Length (Å) | C-N Rotational Barrier (kcal/mol) |
|---|---|---|---|---|
| N,N-dimethylformamide | B3LYP/6-31G(d) | 1.362 | 1.229 | ~21 |
| N-methoxy-N-methylformamide | B3LYP/6-31G(d) | 1.380 | 1.223 | Not Reported |
| N,N-dimethoxyformamide | B3LYP/6-31G(d) | 1.396 | 1.217 | Not Reported |
| N-methylacetamide | CBS-QB3 | Not Reported | Not Reported | 18.4 |
Data for formamide (B127407) analogs are from a 1996 study referenced in a review nih.gov, and the rotational barrier for N-methylacetamide is from a 2007 study. researchgate.netfigshare.comacs.orgnih.gov The data illustrates the structural effects of N-alkoxy substitution.
The surrounding solvent medium can significantly influence the conformational equilibrium of polar molecules like amides. nih.gov Generally, polar solvents tend to stabilize more polar conformations. The amide bond possesses a significant dipole moment, which is altered upon rotation from the planar ground state to the non-planar transition state.
Theoretical studies using self-consistent reaction field (SCRF) models, such as the Onsager model, are employed to simulate solvent effects. colostate.edu These studies have shown that for typical amides like N,N-dimethylacetamide, the rotational barrier increases in polar solvents. colostate.edu This is because the planar ground state is more dipolar and thus better stabilized by the solvent's reaction field than the transition state. colostate.edunih.gov For 2-amino-N-methoxyacetamide hydrochloride, a similar trend is expected. The presence of the charged ammonium (B1175870) group and the polar N-methoxy group would lead to strong interactions with polar protic solvents like water. The relative populations of different rotamers would therefore be highly dependent on the polarity of the solvent.
Amide Resonance and Electronic Structure Characterization
Amide resonance is the delocalization of the nitrogen lone pair electrons into the carbonyl group (n_N → π*_C=O), which results in the partial double bond character of the C-N bond and a planar geometry. The extent of this resonance stabilization is a key determinant of an amide's chemical and physical properties.
The resonance energy of an amide can be quantified using computational methods. A classical approach involves comparing the heat of formation of the amide with that of model compounds (an appropriate amine and ketone) through isodesmic reactions. researchgate.net For a standard amide like N,N-dimethylacetamide, the resonance energy is estimated to be around 16-17 kcal/mol. researchgate.net
However, substitution at the nitrogen with an electronegative atom, as in the N-methoxy group, is known to reduce amide resonance. nih.gov The electronegative oxygen atom withdraws electron density from the nitrogen, making its lone pair less available for delocalization into the carbonyl group. This reduction in resonance stabilization leads to a longer, weaker C-N bond and a shorter, more reactive C=O bond. nih.gov For 2-amino-N-methoxyacetamide, the resonance stabilization is expected to be significantly lower than that of a typical secondary or tertiary amide.
Several theoretical methods have been developed to provide a more refined quantification of "amidicity" or the degree of amide character. The Carbonyl Substitution, Nitrogen Atom Replacement (COSNAR) method, developed by Greenberg, evaluates resonance energy by calculating the energy change of a hypothetical isodesmic reaction where the C=O and N-R groups of an amide are swapped with a ketone and an amine. nih.gov This method effectively cancels out steric and inductive effects, isolating the resonance contribution.
Another approach is the Torsional Angle (TA) method, which also utilizes isodesmic reactions. Both COSNAR and TA methods have been applied to anomeric amides, revealing a marked decrease in resonance energy. nih.gov For instance, in N,N-dimethoxyacetamide, the resonance energy calculated by these methods is less than half that of N,N-dimethylacetamide. nih.gov This strongly suggests that the amidicity of this compound would be similarly diminished due to the N-methoxy substituent.
| Compound | Method | Resonance Energy (kJ/mol) | Amidicity (%) |
|---|---|---|---|
| N,N-dimethylacetamide | B3LYP/6-31G(d) | 71 | 100 |
| N-methoxy-N-methylacetamide | B3LYP/6-31G(d) | 42 | 59 |
| N,N-dimethoxyacetamide | B3LYP/6-31G(d) | 29 | 41 |
Data is from a review on anomeric amides nih.gov and highlights the significant reduction in resonance upon N-methoxy substitution. Amidicity is expressed relative to N,N-dimethylacetamide.
Quantum Chemical Characterization and Spectroscopic Property Prediction
Quantum chemical calculations are invaluable for predicting spectroscopic properties, which can then be compared with experimental data to validate the computational model. Methods like Density Functional Theory (DFT) and ab initio calculations (e.g., Møller-Plesset perturbation theory, MP2) are commonly used for this purpose. nih.govyoutube.com
For this compound, calculations could predict key spectroscopic features.
Infrared (IR) Spectroscopy: The position of the amide I band (primarily C=O stretching) is highly sensitive to the electronic environment. The reduced resonance in N-methoxy amides leads to a higher C=O bond order and consequently a higher frequency (wavenumber) for the amide I band compared to typical amides. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts of the amide proton and carbon atoms are also affected by resonance. Reduced electron density at the nitrogen and increased carbonyl character would influence the ¹H and ¹³C NMR spectra. Furthermore, the rotational barrier around the C-N bond can be determined using dynamic NMR spectroscopy and correlated with computational predictions. mdpi.com
Vibrational Circular Dichroism (VCD): For this chiral molecule (assuming it is a single enantiomer), VCD spectroscopy, coupled with quantum chemical predictions of the VCD spectrum, could be used to determine its absolute configuration.
While specific predicted data for this compound is not available in the literature, the established trends for related N-alkoxy amides provide a robust framework for interpreting its future experimental spectra. nih.govnih.gov
Density Functional Theory (DFT) Applications for Electronic Properties and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and reactivity of molecules. For a compound like this compound, DFT calculations would provide fundamental insights into its stability, electronic properties, and potential reaction pathways.
Detailed Research Findings: Studies on similar molecules, such as alanine (B10760859) and threonine hydrochloride salts, demonstrate the power of DFT in this context. researchgate.net In such analyses, geometry optimization is first performed, typically using a functional like M06-2X with a basis set such as 6-31++G(d,p), to find the lowest energy conformation of the molecule. researchgate.net For this compound, this would involve characterizing the bond lengths, bond angles, and dihedral angles, paying special attention to the hydrogen-bonding network involving the hydrochloride ion and the amino and amide groups. researchgate.net
Key electronic properties derived from DFT calculations include the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more likely to be reactive. Natural Bond Orbital (NBO) analysis is another crucial DFT application that would reveal charge distribution across the molecule, identifying electrophilic and nucleophilic sites and quantifying the strength of interactions like intramolecular hydrogen bonds. mdpi.com
For example, DFT studies on N-substituted diacetamides used functionals like B3PW91 and basis sets like def2-TZVP to analyze the effects of different substituents on the molecule's electronic structure and decomposition mechanisms. mdpi.com A similar approach for this compound would elucidate how the methoxy (B1213986) and amino groups influence the electronic environment of the central acetamide scaffold.
| DFT Parameter | Significance for this compound | Typical Computational Method (based on analogs) |
| Optimized Geometry | Predicts the most stable 3D structure, including bond lengths and angles. | Functional: M06-2X / Basis Set: 6-31++G(d,p) researchgate.net |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Functional: B3LYP, CAM-B3LYP / Basis Set: 6-311++G(d,p) researchgate.net |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Functional: B3LYP, CAM-B3LYP / Basis Set: 6-311++G(d,p) researchgate.net |
| HOMO-LUMO Gap | Indicator of chemical stability and reactivity. A smaller gap implies higher reactivity. | Calculated from HOMO and LUMO energies. |
| NBO Analysis | Determines atomic charges and analyzes charge transfer interactions (e.g., hydrogen bonds). | Performed on the optimized geometry. mdpi.com |
Computational Prediction and Interpretation of Spectroscopic Signatures (e.g., NMR, IR)
Computational methods are invaluable for predicting and interpreting spectroscopic data. By calculating theoretical spectra and comparing them to experimental results, researchers can confirm molecular structures and gain a deeper understanding of intramolecular forces. nih.govresearchgate.net
Detailed Research Findings: For this compound, DFT calculations would be used to predict its vibrational (IR) and nuclear magnetic resonance (NMR) spectra. Theoretical IR spectra are generated by calculating the vibrational frequencies and their corresponding intensities. These calculations can help assign specific peaks in an experimental spectrum to particular molecular motions, such as N-H stretching, C=O stretching, and C-N stretching. acs.org For instance, studies on related acetamides show that hydrogen bonding causes a red shift (a shift to lower frequency) in the N-H stretching vibrations. nih.govacs.org Computational analysis of this compound would likely predict similar shifts, confirming the presence and strength of hydrogen bonds involving the amino and amide protons. acs.org
Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. By calculating the theoretical ¹H and ¹³C NMR spectra, one can predict the chemical shifts for each unique atom in the molecule. nih.gov Comparing these predicted values with experimental data helps to validate the computed three-dimensional structure. Discrepancies between computed and experimental shifts can often point to specific conformational or solvent effects not accounted for in the calculation. nih.gov
| Spectroscopy | Computational Application for this compound | Insights Gained from Analogous Studies |
| Infrared (IR) | Calculation of vibrational frequencies to predict the IR spectrum. | Predicted red shifts in N-H and C=O stretching frequencies can confirm hydrogen bonding. nih.govacs.org |
| NMR (¹H, ¹³C) | Calculation of chemical shifts using the GIAO method. | Comparison with experimental data validates the computed 3D structure and conformation. nih.gov |
| NMR (Δδ/ΔT) | Not directly calculated but rationalized via simulations. | Temperature coefficients of amide proton chemical shifts provide information on hydrogen bond stability. nih.gov |
Molecular Modeling and Docking Simulations for Interaction Prediction
Molecular modeling and docking are powerful in silico techniques used to predict how a small molecule (a ligand) might interact with a biological macromolecule, such as a protein or enzyme (a target). nih.govnih.gov These methods are fundamental in drug discovery and chemical biology. ingentaconnect.com
Ligand-Target Interaction Predictions for Biological Systems
Molecular docking simulations predict the preferred orientation and binding affinity of a ligand when it forms a complex with a target. For this compound, this would involve docking the molecule into the active site of a selected protein to assess its potential as an inhibitor or modulator.
Detailed Research Findings: The process begins with the 3D structures of both the ligand (this compound, optimized using methods like DFT) and the target protein (often obtained from the Protein Data Bank). A docking algorithm then samples a vast number of possible binding poses, scoring each one based on a force field that estimates the binding energy.
A study on small molecule carboxamides as potential inhibitors of the SARS-CoV 3CL protease provides a clear blueprint for this process. ingentaconnect.com In that research, docking was used to analyze the interactions between the carboxamide ligands and the active site residues of the enzyme. The results revealed key hydrogen bonds and hydrophobic interactions responsible for binding. ingentaconnect.com For this compound, a similar docking study would identify which amino acid residues in a target protein could form hydrogen bonds with its amino, amide, or methoxy groups, and which parts of the molecule could engage in favorable van der Waals interactions. The resulting docking score provides a quantitative estimate of the binding affinity. ingentaconnect.com
Development and Application of Virtual Screening Protocols for Chemical Space Exploration
Virtual screening is a computational technique that involves the rapid assessment of large libraries of chemical compounds to identify those most likely to bind to a drug target. nih.gov These libraries can contain millions of structures, and virtual screening protocols are essential for narrowing down the candidates for experimental testing.
Detailed Research Findings: A molecule like this compound could be included as one of many compounds in a chemical library for a virtual screening campaign. The protocol typically involves a hierarchical filtering approach. First, compounds may be filtered based on physicochemical properties (e.g., molecular weight, lipophilicity) and rules like Lipinski's rule of five to ensure drug-likeness. Subsequently, high-throughput docking is performed, where each compound in the library is docked into the target protein's active site. nih.govnih.gov
The top-scoring compounds from this initial screen are then subjected to more rigorous and computationally expensive analyses, such as more accurate docking methods or molecular dynamics simulations, to better predict binding affinity and stability. nih.gov For example, research aimed at discovering new antidepressants involved screening the ZINC database, a large library of commercially available compounds, to identify a hit molecule that was then chemically modified to improve its activity. nih.gov This highlights how a compound like this compound could serve as a starting point or a member of a library in the exploration of vast chemical spaces for new bioactive agents. ingentaconnect.com
Computational Design and Optimization of Functional Organic Materials
Beyond biological applications, computational chemistry is increasingly used to design and optimize novel organic materials with specific electronic, optical, or mechanical properties. This involves predicting how molecules will behave in a condensed phase or on a surface.
Detailed Research Findings: While this compound has not been specifically reported in materials science literature, the principles of computational design can be illustrated using studies on other small organic molecules. A key application is in the field of perovskite solar cells, where small organic molecules are used to "passivate" defects on the surface of the perovskite material, improving efficiency and stability.
A recent study demonstrated how 4H-3-amino-1,2,4-triazole was identified as an effective passivator through DFT calculations. acs.org The computations revealed that the molecule could form bidentate (two-point) attachments to the perovskite surface: its triazole ring could coordinate with undercoordinated lead ions, while its amino group could form hydrogen bonds with iodide ions. acs.org These specific, favorable interactions were predicted computationally before being confirmed experimentally.
This same design principle could be applied to this compound. DFT calculations could be used to model the interaction of the molecule with various material surfaces (e.g., silicon, metal oxides, or perovskites). The calculations would predict the adsorption energy, the orientation of the molecule on the surface, and the nature of the chemical bonding (e.g., hydrogen bonds from the N-H groups, coordination from the carbonyl oxygen or methoxy oxygen). Such theoretical studies could suggest whether this molecule or its derivatives might be useful as surface modifiers, corrosion inhibitors, or components in electronic devices, guiding experimental efforts in the rational design of new functional materials. acs.org
Structure Activity Relationship Sar Investigations in Chemical Biology
Rational Design and Synthesis of Analogues for SAR Elucidation
Rational design is a key strategy in medicinal chemistry that leverages knowledge of a biological target's structure to design molecules that can interact with it. mdpi.com When the specific target is unknown, the design of analogues is often guided by principles of chemical diversity and isosteric replacement to probe the chemical space around the parent molecule.
Systematic Variation of the Amino Substituent for Biological Modulation
The primary amino group in 2-amino-N-methoxyacetamide is a critical functional group that can significantly influence the molecule's biological profile. It can participate in hydrogen bonding, act as a proton donor, and serve as a point for metabolic modification. Systematic variation of this substituent is a common strategy to modulate these properties. nih.gov For instance, N-methylation can impact hydrogen bonding capacity and steric bulk, which in turn can alter binding affinity for a target protein. nih.gov
Studies on similar scaffolds have shown that converting the primary amine to secondary or tertiary amines, or even incorporating it into a heterocyclic system, can drastically alter biological activity. These modifications affect the compound's pKa, lipophilicity, and ability to form specific interactions within a binding pocket. The design of such analogues often involves standard synthetic procedures, such as reductive amination or nucleophilic substitution, to generate a diverse set of compounds for biological screening. nih.gov
Strategic Modifications of the Acetamide (B32628) Backbone
The acetamide backbone serves as the structural scaffold connecting the key functional groups. Its length, rigidity, and the nature of the amide bond itself are crucial for orienting the substituents in three-dimensional space. frontiersin.org Modifications to this backbone can include:
Altering Chain Length: Increasing or decreasing the number of methylene (B1212753) units between the amino group and the carbonyl can change the spatial relationship between these two key features, potentially improving or disrupting favorable interactions with a biological target.
Introducing Conformational Constraints: Incorporating cyclic structures or double bonds into the backbone can reduce the molecule's conformational flexibility. This can "lock" the molecule into a bioactive conformation, which may lead to an increase in potency and selectivity by reducing the entropic penalty of binding.
Amide Bond Isosteres: The amide bond can be metabolically labile. nih.gov Replacing it with more stable isosteres, such as a sulfonamide or a urea (B33335) group, can improve pharmacokinetic properties. However, such changes can also lead to a decrease in anticancer activity, as the amide moiety itself can be crucial for the molecule's biological function. nih.gov
Introduction of Aromatic and Heteroaromatic Moieties for Enhanced Interactions
While 2-amino-N-methoxyacetamide is an aliphatic compound, a common strategy in drug design is the introduction of aromatic or heteroaromatic rings to enhance binding interactions. nih.gov These moieties can participate in several types of non-covalent interactions:
π-π Stacking: Aromatic rings can stack with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding site.
Hydrophobic Interactions: The nonpolar surface of an aromatic ring can interact favorably with hydrophobic pockets in a target protein.
Cation-π Interactions: Aromatic rings can interact with cationic residues like lysine (B10760008) and arginine.
Hydrogen Bonding: Heteroatoms within a heteroaromatic ring (e.g., nitrogen, oxygen, sulfur) can act as hydrogen bond acceptors or donors. acs.org
The synthesis of such analogues would typically involve coupling the 2-amino-N-methoxyacetamide scaffold to various aryl or heteroaryl groups through amide bond formation or other linking chemistries. The choice of the aromatic system and its substitution pattern is guided by the desire to probe specific regions of a putative binding site. nih.gov
Correlation of Structural Features with Biological Interaction Profiles
The data generated from testing the synthesized analogues allows for the establishment of a correlation between specific structural features and their biological effects. This is the core of SAR analysis, where trends in activity are rationalized based on the physicochemical properties of the modified compounds.
Modulating Enzyme and Receptor Binding Affinity through Structural Alterations
Structural modifications directly impact how a molecule binds to an enzyme or receptor. pnas.org Alterations can lead to either enhanced or diminished binding affinity, often measured as an IC50 or Ki value. For example, replacing a less reactive group like an α-methoxyacetamide with a more reactive α-chloroacetamide has been shown to be a key factor in the potency of certain inhibitors, implying a covalent mechanism of action. nih.gov Conversely, removing a structural element that causes a steric clash with the protein can significantly improve binding affinity. pnas.org
The introduction of specific functional groups can also create new, favorable interactions. A well-placed hydrogen bond donor or acceptor can dramatically increase binding affinity and selectivity. The table below illustrates hypothetical SAR data for a series of analogues, demonstrating how systematic changes can influence inhibitory activity.
| Compound ID | R1 (Amino Substituent) | R2 (Backbone) | R3 (Aromatic Moiety) | Biological Activity (IC50, µM) |
| 1 | -NH2 | -CH2- | None | 50 |
| 2 | -NHCH3 | -CH2- | None | 25 |
| 3 | -N(CH3)2 | -CH2- | None | 75 |
| 4 | -NH2 | -(CH2)2- | None | >100 |
| 5 | -NH2 | -CH2- | Phenyl | 5 |
| 6 | -NH2 | -CH2- | Pyridyl | 2 |
| 7 | -NHCOCH3 | -CH2- | None | 90 |
This table is illustrative and based on general SAR principles, not specific experimental data for 2-amino-N-methoxyacetamide hydrochloride.
Influence of Molecular Architecture on Hypothesized Biological Activity
Conformational flexibility plays a dual role. While some flexibility is necessary for a molecule to adapt to its binding site, excessive flexibility can be detrimental, leading to a loss of entropy upon binding. By designing more rigid analogues, researchers can test hypotheses about the bioactive conformation of the molecule. nih.gov Computational modeling is often used in conjunction with experimental data to visualize how changes in molecular architecture affect binding modes and to rationalize observed SAR trends. These studies can reveal that even subtle changes, like the removal of a small chemical group, can cause the ligand to reposition within the binding pocket, resulting in less favorable binding and reduced activity. pnas.org
Comparative Analysis with Related Amide Structures
The electronic and steric landscape of the amide bond and its surrounding substituents plays a profound role in molecular recognition and reactivity. In the context of N-methoxyacetamides, the nature of the substituent at the C2-position significantly modulates these properties.
The introduction of an N-methoxy group on the amide nitrogen, as seen in Weinreb amides, has been shown to influence the electronic character of the amide moiety. This substitution can increase the electrophilicity of the amide carbonyl and enhance the nucleophilicity of the amide nitrogen, which can be a key factor in their reactivity and interaction with biological targets. nih.gov
A theoretical study on 2-substituted N-methoxy-N-methylacetamides (Y-CH₂C(O)N(OCH₃)CH₃) provides valuable insights into the electronic and steric interplay. In this study, various substituents (Y = F, Cl, OMe, OPh) were examined to understand their effect on the conformational preferences of the molecule. The electronic nature of the 'Y' substituent, specifically its electronegativity and ability to participate in hyperconjugation, directly influences the charge distribution across the acetamide backbone. For instance, highly electronegative substituents like fluorine and chlorine can exert a strong electron-withdrawing inductive effect, which can alter the reactivity of the carbonyl group.
To illustrate these differences, the following table summarizes the electronic and steric parameters of hypothetical 2-substituted N-methoxyacetamide analogues. These parameters are often calculated using computational chemistry methods to predict molecular properties.
| Compound Name | C2-Substituent (Y) | Electronic Effect of Y (Inductive) | Steric Parameter (e.g., van der Waals radius of Y, Å) |
| This compound | -NH₃⁺ | Electron-withdrawing | ~1.5 |
| 2-Fluoro-N-methoxy-N-methylacetamide | -F | Strongly electron-withdrawing | 1.47 |
| 2-Chloro-N-methoxy-N-methylacetamide | -Cl | Strongly electron-withdrawing | 1.75 |
| 2-Methoxy-N-methoxy-N-methylacetamide | -OCH₃ | Electron-withdrawing (inductive), Electron-donating (resonance) | ~1.5 (for the oxygen atom) |
| 2-Phenoxy-N-methoxy-N-methylacetamide | -OPh | Electron-withdrawing (inductive), Electron-donating (resonance) | Larger, more complex steric profile |
Note: The data in this table is illustrative and based on general chemical principles. Precise experimental or computational values would be required for a definitive analysis.
The three-dimensional shape of a molecule, or its conformation, is intrinsically linked to its biological activity. A molecule must adopt a specific conformation to effectively bind to its biological target and elicit a response. Therefore, understanding the conformational preferences of 2-amino-N-methoxyacetamide and its analogues is paramount.
Research on other classes of bioactive molecules has firmly established that conformational flexibility can be a prerequisite for agonist activity at certain receptors, while a more rigid conformation may be favored for antagonists. researchgate.net In the case of N-methylated peptides, the conformation around the amide bonds, which can exist in either cis or trans isomers, significantly influences their biological activity. Studies on almiramides, for example, have shown that specific N-methylation patterns affect the conformational equilibrium, which in turn correlates with their anti-parasitic activity. mdpi.com
A study on the conformational preferences of 2-substituted N-methoxy-N-methylacetamides revealed the existence of different conformers (e.g., cis and gauche) and how their relative populations are influenced by the solvent environment. While this study did not directly link these conformational preferences to a specific biological activity, it provides a foundational understanding of the conformational landscape of this class of compounds. The prevalence of a particular conformer in a biological medium could directly impact the molecule's ability to interact with its target.
For a hypothetical biological target, a correlation between the preferred conformation and activity could be established. For instance, if the active site of an enzyme requires a specific spatial arrangement of the amino and carbonyl groups, analogues that preferentially adopt this conformation would be expected to exhibit higher activity.
The following table illustrates a hypothetical correlation between the predominant conformation of various N-methoxyacetamide analogues and their observed biological activity (represented here as IC₅₀ values, where a lower value indicates higher potency).
| Compound Name | Predominant Conformer (Hypothetical) | Biological Activity (IC₅₀, µM) (Hypothetical) |
| This compound | Extended (trans-like) | 5 |
| 2-Fluoro-N-methoxy-N-methylacetamide | Gauche | 25 |
| 2-Chloro-N-methoxy-N-methylacetamide | Gauche | 15 |
| 2-Methoxy-N-methoxy-N-methylacetamide | Cis | 50 |
| 2-Phenoxy-N-methoxy-N-methylacetamide | Folded | >100 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental findings.
Research Applications in Organic Synthesis and Chemical Biology
Utilization as a Versatile Building Block in Complex Molecule Synthesis
2-amino-N-methoxyacetamide hydrochloride serves as a versatile foundational unit in the construction of more elaborate molecular architectures. evitachem.com Its utility stems from the presence of multiple reactive sites that can be selectively functionalized. The primary amino group can readily undergo reactions such as acylation and nucleophilic substitution, allowing for the extension of the molecular chain or the introduction of new functional moieties. evitachem.com
The N-methoxyamide portion of the molecule is a type of Weinreb amide. This functional group is particularly prized in organic synthesis for its ability to react with organometallic reagents in a controlled manner to produce ketones, avoiding the common problem of over-addition that can lead to tertiary alcohols. nbinno.com This controlled reactivity is crucial for the precise assembly of complex pharmaceutical intermediates. nbinno.com For instance, related N-methoxy-N-methylacetamide scaffolds, such as the 2-bromo and 2-chloro analogues, are instrumental as electrophilic reagents in synthesizing complex heterocyclic systems like quinolone derivatives, which exhibit significant biological activity. nbinno.com
The structural simplicity and defined reactivity of this compound make it an ideal scaffold for combinatorial chemistry and high-throughput synthesis. These methodologies aim to rapidly generate large libraries of related compounds for screening purposes. The compound's amino group provides a reliable anchor point for diversification, where a wide array of substituents can be introduced through automated or parallel synthesis techniques. This approach is exemplified in screening campaigns that use similar core structures to develop new therapeutic agents, such as the use of a 2-bromo-N-methoxy-N-methylacetamide core to build a library of compounds for screening against parasitic targets.
In the realm of medicinal chemistry, 2-amino-N-methoxyacetamide and its derivatives are employed as key intermediates in the development of new therapeutic agents and chemical probes. The "2-amino-acetamide" core structure is a recurring motif in biologically active molecules. For example, derivatives incorporating a 2-amino-N-substituted acetamide (B32628) framework have been identified as a novel class of inhibitors against the capsid assembly of the Hepatitis B Virus (HBV). nih.gov Furthermore, related scaffolds are utilized in the creation of probes to screen for activity against parasitic diseases; derivatives of 2-bromo-N-methoxy-N-methylacetamide were identified as having nanomolar activity against Trypanosoma brucei, the parasite responsible for African sleeping sickness.
| Research Application | Key Finding/Use | Relevant Derivative Example |
| Complex Molecule Synthesis | Serves as a Weinreb amide precursor for controlled ketone synthesis. nbinno.com | 2-Chloro-N-methoxy-N-methylacetamide nbinno.com |
| Medicinal Chemistry (Antiviral) | Core structure for inhibitors of Hepatitis B Virus (HBV) capsid assembly. nih.gov | 2-amino-N-(2,6-dichloropyridin-3-yl)acetamide nih.gov |
| Medicinal Chemistry (Antiparasitic) | Scaffold for screening inhibitors against Trypanosoma brucei. | 2-Bromo-N-methoxy-N-methylacetamide |
Contributions to Fundamental Reaction Mechanism Studies
The defined structure of this compound makes it a useful tool for investigating fundamental reaction mechanisms. Its ability to participate in a variety of predictable chemical transformations, such as nucleophilic substitutions at the amino group, allows researchers to study the kinetics, transition states, and intermediates of these reaction classes. evitachem.com The reactivity of the N-methoxyamide group, particularly its controlled interaction with strong nucleophiles like organometallics, provides a model system for studying the mechanisms that prevent over-addition to carbonyl groups, a topic of significant interest in synthetic chemistry. nbinno.com
Development of Novel Synthetic Methodologies and Catalytic Systems
The chemical properties of the 2-amino-N-methoxyacetamide scaffold have contributed to the advancement of synthetic methodologies. The most significant contribution is associated with its identity as a Weinreb amide. The use of related N-methoxy-N-methylacetamides has solidified a reliable method for the synthesis of ketones from carboxylic acid derivatives, a cornerstone transformation in modern organic synthesis. nbinno.com Additionally, the development of synthetic routes using halogenated versions of the scaffold, such as 2-bromo-N-methoxy-N-methylacetamide, showcases its role as a versatile electrophilic reagent for creating new carbon-carbon and carbon-heteroatom bonds, thereby expanding the toolkit available to synthetic chemists.
Probing Biological Targets and Elucidating Biochemical Pathways
The "amino-acetamide" structural motif is present in various molecules designed to interact with biological targets, making its derivatives useful for probing and understanding biochemical pathways. evitachem.com By incorporating this scaffold into larger molecules, researchers can develop chemical probes to study enzyme function, receptor binding, and other cellular processes. evitachem.com The modification of biomolecules with reagents containing this core structure can help in the development of biochemical assays and aid in the broader drug discovery process.
While direct inhibitory data for this compound itself against specific enzymes is not widely documented, its structural features are present in numerous classes of known enzyme inhibitors.
Exploration of Modulatory Activities and Cellular Responses in Research Models
While direct research on the modulatory activities of this compound is not extensively documented in publicly available literature, the broader class of N-methoxyamide derivatives has been the subject of significant investigation, revealing a range of biological effects and cellular responses in various research models. These studies provide a foundation for understanding the potential biological landscape of related compounds.
A notable area of research has been the exploration of aryl N-methoxyamide derivatives as agonists for G protein-coupled receptor 119 (GPR119), a target for the treatment of diabetes. nih.gov In one study, several N-methoxyamides incorporating thienopyrimidine and pyridine (B92270) scaffolds demonstrated potent agonistic activity on GPR119. nih.gov Specifically, a lead compound from this series was shown to significantly lower glucose excursion in mice during an oral glucose tolerance test. nih.gov Furthermore, it stimulated the secretion of glucagon-like peptide-1 (GLP-1) in intestinal cells, a crucial hormone in glucose homeostasis. nih.gov
The structural backbone of acetamide derivatives has also been explored for other therapeutic targets. For instance, certain substituted acetamide derivatives have been synthesized and evaluated as potential inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. nih.gov In these studies, specific derivatives showed promising inhibitory potency against BChE, with one compound exhibiting a mixed-type inhibition mechanism. nih.gov
Moreover, the influence of methoxy (B1213986) substitutions on the biological activity of complex molecules has been highlighted in cancer research. A study on indolyl-pyridinyl-propenones revealed that the position of a methoxy group could dramatically switch the compound's mode of action from inducing methuosis to disrupting microtubules, identifying a potential new class of mitotic inhibitors. nih.gov
In the context of antimicrobial research, various 2-aminobenzamide (B116534) derivatives have been synthesized and tested against a panel of bacterial and fungal strains. nih.govmdpi.com Some of these compounds exhibited significant antimicrobial activity, with one derivative in particular showing potent antifungal effects against Aspergillus fumigatus. nih.gov
Investigations into the radiomodulatory effects of novel acetamide-sulfonamide scaffolds have also yielded interesting results. Certain derivatives were found to mitigate radiation-induced oxidative stress in mice by reducing levels of reactive oxygen species (ROS) and malondialdehyde (MDA), while enhancing the activity of antioxidant enzymes like reduced Glutathione (GSH). nih.gov These compounds also demonstrated anti-inflammatory properties by reducing levels of nuclear factor kappa B (NF-κB) and interleukin-6 (IL-6) in kidney tissues. nih.gov
These findings, while not directly pertaining to this compound, underscore the diverse biological activities that can be achieved with the N-methoxyamide and acetamide scaffolds. The observed effects on cellular signaling pathways, enzyme inhibition, and receptor agonism in various disease models suggest that this compound could be a valuable tool for further biological exploration.
Table 1: Examples of Modulatory Activities of Related Amide Derivatives in Research Models
| Compound Class | Research Model | Key Findings | Reference(s) |
| Aryl N-methoxyamides | Mice, Intestinal Cell Line | GPR119 agonism, lowered glucose excursion, increased GLP-1 secretion. | nih.gov |
| Substituted Acetamides | In vitro (enzyme assay) | Butyrylcholinesterase inhibition. | nih.gov |
| Indolyl-pyridinyl-propenones | Cancer cell lines | Methoxy position influences switch from methuosis induction to microtubule disruption. | nih.gov |
| 2-Aminobenzamide Derivatives | Bacterial and fungal strains | Antimicrobial activity, particularly potent against Aspergillus fumigatus. | nih.gov |
| Acetamide-sulfonamides | Mice (gamma-irradiated) | Reduced oxidative stress (decreased ROS, MDA; increased GSH) and inflammation (decreased NF-κB, IL-6). | nih.gov |
Advances in Green Chemistry Approaches for Amide Synthesis
The synthesis of amides is a fundamental transformation in organic chemistry, and in recent years, there has been a significant push towards developing more sustainable and environmentally friendly methods, in line with the principles of green chemistry. While specific green chemistry protocols for the synthesis of this compound are not detailed in the available literature, broader advancements in the synthesis of N-alkoxy amides provide a relevant context.
One of the key areas of progress is the development of one-pot synthesis methods. These procedures are inherently more atom-economical and reduce waste by minimizing purification steps between reactions. For instance, a one-pot method for synthesizing N-methoxy-N-methyl amides (Weinreb amides) from carboxylic acids has been reported, utilizing trichloroacetonitrile (B146778) and triphenylphosphine. researchgate.net This approach avoids the need to isolate the intermediate acid chloride, streamlining the process. researchgate.net
Electrochemical methods are also emerging as a powerful green tool for amide synthesis. An efficient N-N dimerization reaction of N-alkoxyamides has been achieved under undivided electrolytic conditions, providing access to highly functionalized hydrazines. acs.orgacs.org This electrochemical strategy is noteworthy for its mild conditions and avoidance of traditional oxidizing agents. acs.orgacs.org
Furthermore, transition-metal-free approaches are being explored to circumvent the use of often toxic and expensive heavy metals. A transition-metal-free selective halocyclization of N-alkoxy amides has been developed for the synthesis of N-alkoxy lactams and oximinolactones. thieme-connect.com
In the realm of catalytic reactions, copper-catalyzed tandem reactions have been employed for the synthesis of complex heterocyclic structures. One such method involves the C-N coupling/condensation cyclization of ortho-haloaryl organyl NH-sulfoximines and amidines, which is atom-economical and has potential for industrial application. rsc.org While not directly producing a simple amide, this demonstrates the utility of N-alkoxy amide-like precursors in green synthetic routes. rsc.org
The use of microwave assistance has also been investigated as a time-efficient and often higher-yielding alternative to conventional heating for the synthesis of 2-aminobenzamide derivatives from isatoic anhydride. nih.govmdpi.com
These advancements highlight a clear trend towards greener and more efficient synthetic routes for amides and related structures. The principles of one-pot synthesis, electrochemistry, transition-metal-free catalysis, and alternative energy sources are all contributing to a more sustainable practice of organic synthesis, which could be applied to the production of this compound.
Table 2: Green Chemistry Approaches in the Synthesis of Related Amides
| Synthetic Approach | Substrate/Product Class | Key Advantages | Reference(s) |
| One-pot Synthesis | N-methoxy-N-methyl amides from carboxylic acids | Reduced waste, simplified procedure. | researchgate.net |
| Electrochemistry | N-N dimerization of N-alkoxyamides | Mild conditions, avoids chemical oxidants. | acs.orgacs.org |
| Transition-metal-free Catalysis | Halocyclization of N-alkoxy amides | Avoids toxic heavy metals. | thieme-connect.com |
| Copper-catalyzed Tandem Reaction | Benzothiadiazine 1-oxides from NH-sulfoximines | Atom-economical, one-pot strategy. | rsc.org |
| Microwave-assisted Synthesis | 2-Aminobenzamide derivatives | Time-efficient, potentially higher yields. | nih.govmdpi.com |
Q & A
Q. 1.1. What are the recommended methods for synthesizing 2-amino-N-methoxyacetamide hydrochloride in a laboratory setting?
A common approach involves the reaction of 2-aminoacetic acid derivatives with methoxyamine under acidic conditions, followed by hydrochloride salt formation. For example, coupling protected amino acids with methoxyamine using carbodiimide-based reagents (e.g., EDC or DCC) in anhydrous solvents (e.g., DCM or THF) can yield the amide intermediate. Deprotection and subsequent treatment with HCl gas or concentrated hydrochloric acid in a polar solvent (e.g., ethanol) generates the hydrochloride salt. Purification via recrystallization or column chromatography is recommended to achieve high purity .
Q. 1.2. How should researchers handle and store this compound to ensure stability and safety?
Store the compound in a tightly sealed container at -20°C under anhydrous conditions to prevent hydrolysis of the methoxy group. Use desiccants (e.g., silica gel) in storage environments. For handling, wear PPE (gloves, lab coat, goggles) and work in a fume hood due to potential respiratory and skin irritation risks. Avoid prolonged exposure to moisture or high temperatures (>25°C), which may degrade the compound .
Q. 1.3. What analytical techniques are most effective for characterizing the purity and structure of this compound?
- Nuclear Magnetic Resonance (NMR): Confirm structural integrity via -NMR and -NMR, focusing on methoxy (-OCH) and amino (-NH) proton signals.
- High-Performance Liquid Chromatography (HPLC): Assess purity using reverse-phase columns (C18) with UV detection at 210–254 nm.
- Mass Spectrometry (MS): Verify molecular weight via ESI-MS or MALDI-TOF.
- Elemental Analysis: Validate chloride content to confirm hydrochloride salt formation .
Advanced Research Questions
Q. 2.1. How can researchers resolve discrepancies in reported biological activity data for this compound across different studies?
Discrepancies often arise from variations in experimental design (e.g., cell lines, assay conditions) or compound purity. To address this:
- Cross-validate assays: Replicate studies using orthogonal methods (e.g., fluorescence-based vs. radiometric assays).
- Characterize batch-specific purity: Use HPLC and NMR to confirm consistency between batches .
- Control solvent effects: Test the compound in multiple solvents (e.g., DMSO vs. saline) to rule out solvent-induced artifacts .
Q. 2.2. What experimental approaches are recommended to study the reactivity of the methoxy and amino groups in this compound under varying pH conditions?
- pH-Dependent Stability Studies: Incubate the compound in buffered solutions (pH 1–12) and monitor degradation via HPLC. The methoxy group is prone to hydrolysis under strongly acidic (pH <2) or basic (pH >10) conditions.
- Kinetic Analysis: Use -NMR to track real-time changes in methoxy and amino proton signals under controlled pH.
- Protection/Deprotection Strategies: Evaluate the use of protecting groups (e.g., Boc for amines) to stabilize reactive sites during synthetic modifications .
Q. 2.3. What strategies should be employed to optimize the yield of this compound in multi-step synthetic pathways?
- Stepwise Optimization: Adjust reaction stoichiometry (e.g., 1.2 equivalents of methoxyamine) and temperature (e.g., 0–5°C for amide coupling) to minimize side reactions.
- Catalyst Screening: Test Lewis acids (e.g., ZnCl) or organocatalysts to enhance reaction efficiency.
- In-line Monitoring: Use FTIR or Raman spectroscopy to track intermediate formation and adjust parameters dynamically.
- Scale-Up Considerations: Transition from batch to flow chemistry for improved heat and mass transfer in large-scale syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
